![molecular formula C12H16N2O5S B2907956 N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899740-26-2](/img/structure/B2907956.png)
N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as ESE-15, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. ESE-15 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
作用機序
Target of Action
Similar benzodioxole compounds have been reported to exhibit anticancer activities . These compounds are often evaluated for their cytotoxic activity against various cancer cell lines .
Mode of Action
For instance, carboxamide containing compounds have been reported to reduce the secretions of α-fetoprotein (α-FP) in Hep3B cancer cells . This suggests that these compounds may interact with cancer cells and induce changes that inhibit their growth or proliferation .
Biochemical Pathways
Similar benzodioxole compounds have been reported to induce cell cycle arrest in the g2-m phase . This suggests that these compounds may affect the cell cycle regulation pathways, leading to the inhibition of cell division and proliferation .
Result of Action
For instance, some compounds have been shown to induce cell cycle arrest in the G2-M phase and reduce the secretions of α-fetoprotein (α-FP) in Hep3B cancer cells . These results suggest that these compounds may have a potent and promising antitumor activity .
Action Environment
It’s worth noting that the efficacy of similar benzodioxole compounds as anticancer agents can be influenced by various factors, including the type of cancer cells, the stage of the disease, and the patient’s overall health status .
実験室実験の利点と制限
One advantage of N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide for lab experiments is its high potency and specificity for HDAC inhibition. This makes it a useful tool for studying the role of HDAC in cancer cell growth and survival. However, one limitation of N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research on N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide. One area of interest is the development of N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide analogs with improved potency and selectivity for HDAC inhibition. Another area of interest is the investigation of N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide as a diagnostic tool for cancer detection is an area of ongoing research.
合成法
The synthesis of N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 2-nitrophenylsulfonamide with ethylene oxide to form 2-(2-nitrophenylsulfamoyl)ethyl ether. This compound is then reacted with 1,3-benzodioxole-5-carboxylic acid to form N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide. The synthesis of N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been optimized for high yield and purity, making it a viable option for large-scale production.
科学的研究の応用
N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
特性
IUPAC Name |
N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-14-20(16,17)6-5-13-12(15)9-3-4-10-11(7-9)19-8-18-10/h3-4,7,14H,2,5-6,8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKWJMYXSCBDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。